molecular formula C18H16O5 B577806 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one CAS No. 1353223-95-6

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one

Cat. No. B577806
M. Wt: 312.321
InChI Key: NGURIRRXLYGCEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the related compound, Ferulic acid, is available as a 2D Mol file or as a computed 3D SD file . The InChI string for this compound is InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The related compound, Ferulic acid, has a density of 1.5±0.1 g/cm3, a boiling point of 643.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 99.8±3.0 kJ/mol and a flash point of 342.9±31.5 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : The compound 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one and similar derivatives have been subjects of synthesis and structural analysis. For instance, the synthesis of related compounds involves combining specific phenolic and aldehyde solutions, characterized by spectroscopic techniques and confirmed by X-ray diffraction studies. The compounds typically crystallize in distinct crystal classes, displaying unique cell parameters and crystalline structures. In the crystal, they exhibit specific bonding patterns, such as O–H·O hydrogen bonds connecting hydroxy donor groups and C=O acceptor groups, contributing to their stability and properties (Thippeswamy et al., 2011).

Crystal Structure Analysis : The crystal structure of closely related compounds has been extensively studied. These structures are often determined by single-crystal X-ray diffraction methods and supported by other spectroscopic analyses like IR, H, and C NMR spectroscopy. The compounds are found to crystallize in specific systems and space groups, with precisely measured cell parameters. The crystal structures reveal intricate details like weak interactions between atoms and various bond angles and lengths, providing insights into the compound's molecular geometry and potential interactions (Khalafy et al., 2013).

Biological and Chemical Properties

Chemical Investigations and Bioactivity : Chemical investigations into compounds similar to 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one have led to the isolation and identification of several compounds with potential bioactive properties. These compounds are derived from natural sources and their structures are elucidated through spectral analysis. Studies indicate that some of these compounds exhibit bioactivity, as revealed by specific assays, hinting at their potential therapeutic or biological applications (Magalhães et al., 2001).

Inhibitory Activities and Potential Applications : Derivatives of 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one have been isolated from natural sources and studied for their potential inhibitory activities. These studies focus on the compound's structure and its inhibitory effects on certain biological processes or responses, suggesting their relevance in research areas like inflammation, oxidative stress, or other cellular processes. The structural elucidation of these compounds is crucial for understanding their mechanism of action and potential applications in medicinal or biological research (Wang et al., 2018).

properties

IUPAC Name

3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9-6-12-14(7-10(9)2)23-18(17(21)16(12)20)11-4-5-13(19)15(8-11)22-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGURIRRXLYGCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718935
Record name 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one

CAS RN

1353223-95-6
Record name 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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